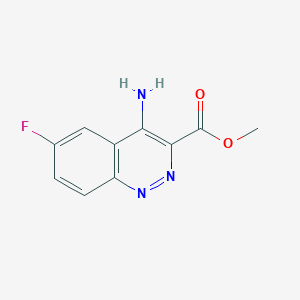![molecular formula C24H31F3O6 B13712641 methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Fluprostenol methyl ester is a synthetic ester derivative of fluprostenol, a prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Fluprostenol methyl ester typically involves the esterification of fluprostenol with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The general reaction can be represented as: [ \text{Fluprostenol} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(+)-Fluprostenol Methyl Ester} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of (+)-Fluprostenol methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the product.
Types of Reactions:
Hydrolysis: (+)-Fluprostenol methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield fluprostenol and methanol.
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming fluprostenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Fluprostenol and methanol.
Oxidation: Oxidized derivatives of fluprostenol.
Reduction: Fluprostenol.
Scientific Research Applications
(+)-Fluprostenol methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of glaucoma and other eye conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of (+)-Fluprostenol methyl ester involves its interaction with prostaglandin receptors. It mimics the effects of natural prostaglandins by binding to these receptors and activating signaling pathways that regulate various physiological processes. The molecular targets include prostaglandin receptors, and the pathways involved are related to inflammation, smooth muscle contraction, and intraocular pressure regulation.
Comparison with Similar Compounds
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Bimatoprost: A prostaglandin analog with applications in glaucoma treatment and eyelash growth enhancement.
Uniqueness: (+)-Fluprostenol methyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other prostaglandin analogs. Its methyl ester group can influence its solubility, stability, and bioavailability, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C24H31F3O6 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17?,19?,20-,21?,22?/m1/s1 |
InChI Key |
ORBXLQUSZNREPS-MMNXSNAFSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
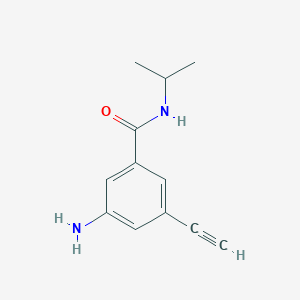
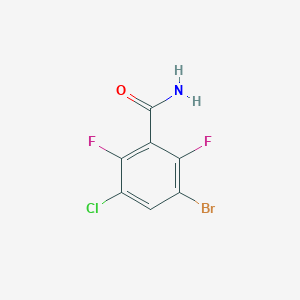
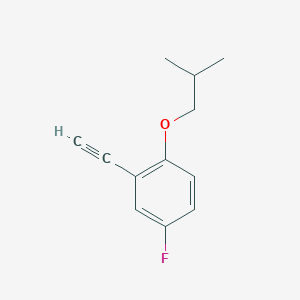
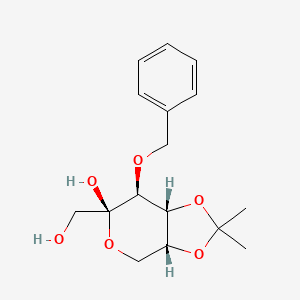


![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)


![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
